

# Technical Support Center: Chlorination of 1,1,2-Trichloroethane

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## Compound of Interest

Compound Name: 1,1,1,2-Tetrachloroethane

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the chlorination of 1,1,2-trichloroethane.

## Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the chlorination of 1,1,2-trichloroethane, providing potential causes and recommended solutions in a question-and-answer format.

### Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the chlorination of 1,1,2-trichloroethane?

A1: The chlorination of 1,1,2-trichloroethane is a free-radical substitution reaction. The primary intended product is typically a tetrachloroethane. However, several side reactions can occur, leading to the formation of various byproducts. The most common side reactions are:

- Over-chlorination: Continued substitution of hydrogen atoms on the 1,1,2-trichloroethane molecule or the tetrachloroethane product can lead to the formation of pentachloroethane and hexachloroethane.

- **Isomer Formation:** The chlorination can result in the formation of two tetrachloroethane isomers: **1,1,1,2-tetrachloroethane** and 1,1,2,2-tetrachloroethane.[1]
- **Dehydrochlorination:** Elimination of hydrogen chloride (HCl) from the reactant or products can occur, especially at higher temperatures, leading to the formation of chlorinated alkenes such as trichloroethylene and tetrachloroethylene.[2]
- **Formation of Other Chlorinated Ethanes:** The reaction process can sometimes lead to the formation of other chlorinated ethanes as byproducts, such as 1,1-dichloroethane.[1]

Q2: How can I control the selectivity of the chlorination to favor the formation of tetrachloroethanes over other byproducts?

A2: Controlling the selectivity of the chlorination reaction is crucial for maximizing the yield of the desired tetrachloroethane product. Key parameters to control include:

- **Reaction Temperature:** Lower temperatures generally favor substitution reactions over elimination (dehydrochlorination) reactions. However, the reaction must be initiated, which may require a certain temperature or the use of an initiator.
- **Reactant Ratio:** Using a molar excess of 1,1,2-trichloroethane relative to the chlorinating agent can help to minimize over-chlorination.
- **Choice of Chlorinating Agent:** Sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ ) is often a more selective chlorinating agent than chlorine gas ( $\text{Cl}_2$ ) and can lead to a cleaner reaction with fewer byproducts.[3]
- **Initiator:** The reaction is typically initiated by UV light (photochlorination) or a chemical radical initiator (e.g., AIBN, benzoyl peroxide). The choice and concentration of the initiator can affect the reaction rate and selectivity.
- **Reaction Time:** Careful monitoring of the reaction progress and stopping it at the optimal point can prevent the formation of over-chlorinated products.

Q3: What is the expected yield of tetrachloroethanes in this reaction?

A3: The yield of tetrachloroethanes can vary significantly depending on the reaction conditions. However, under optimized conditions, high yields are achievable. For instance, in the liquid-

phase chlorination of 1,1,2-trichloroethane to produce 1,1,2,2-tetrachloroethane, it has been reported that over 96% of the converted 1,1,2-trichloroethane forms the desired product, with the remainder being pentachloroethane and hexachloroethane.[4] In another example using sulfuryl chloride to chlorinate ethylene chloride (1,2-dichloroethane), a 70% yield of 1,1,2-trichloroethane was obtained, which suggests that subsequent chlorination to tetrachloroethanes can also be efficient.[5]

## Troubleshooting Guide

Problem 1: Low yield of tetrachloroethanes and a high amount of unreacted 1,1,2-trichloroethane.

- Possible Cause: Insufficient initiation of the free-radical chain reaction.
- Solution:
  - If using photochlorination, ensure the UV lamp is functioning correctly and is of the appropriate wavelength and intensity.
  - If using a chemical initiator, check its purity and ensure it is added in the correct concentration. Consider slightly increasing the initiator concentration or using a more efficient initiator for the given reaction temperature.
  - Ensure the reaction temperature is high enough for thermal initiation if no other initiator is used.

Problem 2: Significant formation of pentachloroethane and hexachloroethane.

- Possible Cause: Over-chlorination due to a high concentration of the chlorinating agent or prolonged reaction time.
- Solution:
  - Adjust the molar ratio of reactants to use an excess of 1,1,2-trichloroethane relative to the chlorinating agent (e.g.,  $\text{Cl}_2$  or  $\text{SO}_2\text{Cl}_2$ ).

- Monitor the reaction progress using techniques like Gas Chromatography (GC) and stop the reaction once the desired conversion of 1,1,2-trichloroethane is achieved.
- Consider performing the reaction at a lower temperature to decrease the rate of subsequent chlorination reactions.

Problem 3: Presence of significant amounts of trichloroethylene and other unsaturated byproducts.

- Possible Cause: Dehydrochlorination is occurring, likely due to high reaction temperatures.
- Solution:
  - Lower the reaction temperature. Dehydrochlorination reactions are generally favored at higher temperatures.
  - Ensure the reaction medium is not basic, as bases can promote the elimination of HCl.
  - If possible, remove the byproduct HCl from the reaction mixture as it is formed, as it can sometimes catalyze side reactions.

Problem 4: The reaction is difficult to control and proceeds too rapidly.

- Possible Cause: The reaction is too exothermic, or the initiation is too fast.
- Solution:
  - Improve the heat dissipation of the reaction setup by using a larger reaction vessel, a more efficient cooling bath, or by diluting the reaction mixture with an inert solvent.
  - If using a chemical initiator, consider using a lower concentration or an initiator with a higher decomposition temperature.
  - If using photochlorination, reduce the intensity of the UV light.

## Data Presentation

The following table summarizes the reported yield of products from the chlorination of 1,1,2-trichloroethane under specific conditions.

Starting Material	Chlorinating Agent	Product	Yield	Other Byproducts	Reference
1,1,2-Trichloroethane	Chlorine (Cl <sub>2</sub> )	1,1,2,2-Tetrachloroethane	>96% of converted reactant	Pentachloroethane, Hexachloroethane	[4]
1,2-Dichloroethane	Sulfuryl Chloride (SO <sub>2</sub> Cl <sub>2</sub> )	1,1,2-Trichloroethane	70%	Not specified	[5]

## Experimental Protocols

Below is a general experimental protocol for the laboratory-scale photochlorination of 1,1,2-trichloroethane. **Safety Note:** This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Chlorine gas is highly toxic and corrosive.

**Objective:** To synthesize tetrachloroethanes from 1,1,2-trichloroethane via photochlorination.

**Materials:**

- 1,1,2-Trichloroethane
- Chlorine gas
- Inert gas (e.g., Nitrogen or Argon)
- Reaction vessel equipped with a gas inlet, a condenser, a thermometer, and a port for sampling
- UV lamp (e.g., mercury vapor lamp)
- Gas flow meter

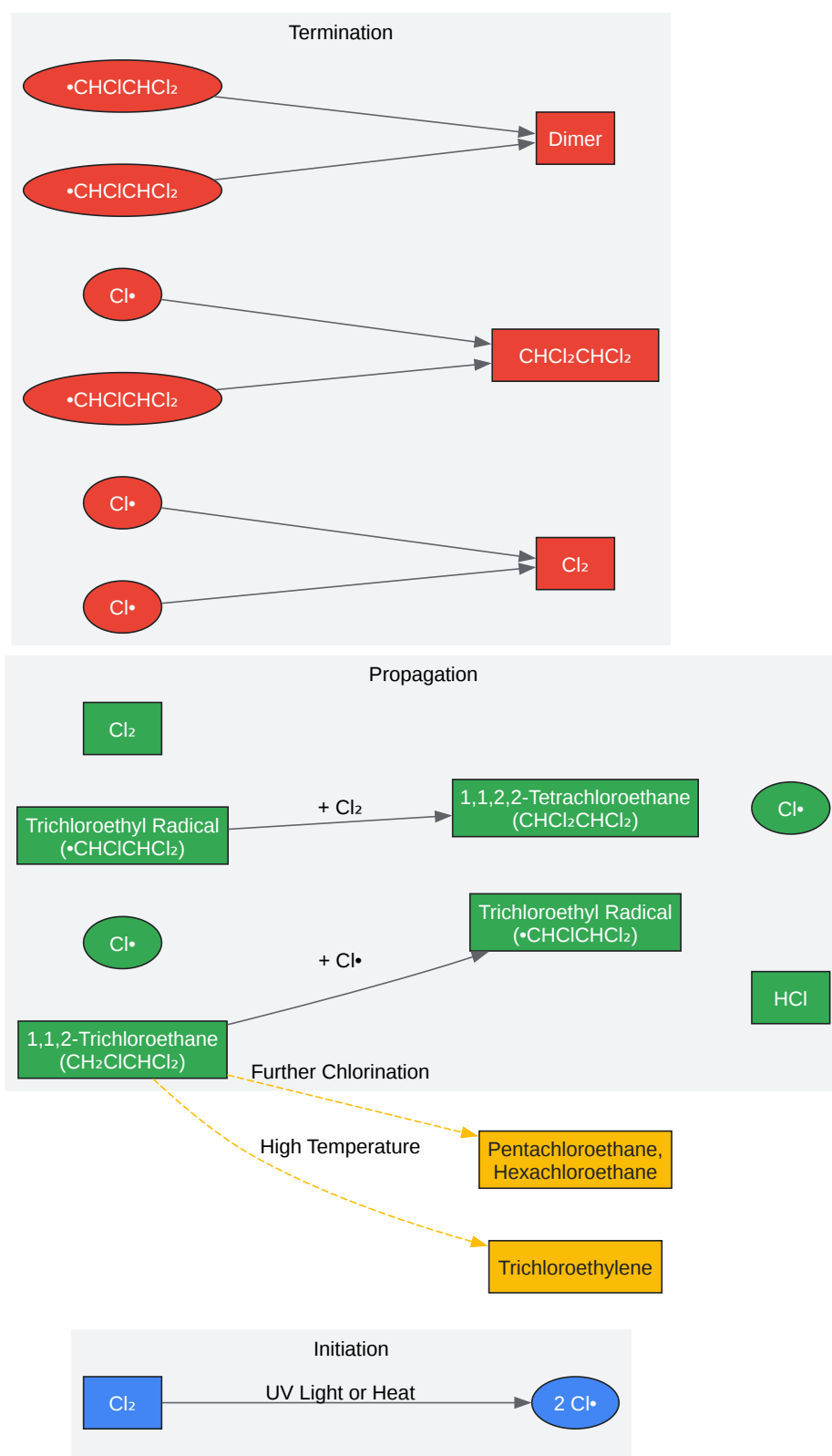
- Neutralizing scrubber for vented gases (e.g., sodium hydroxide solution)

#### Procedure:

- Set up the reaction apparatus in a fume hood. The reaction vessel should be placed in a cooling bath to control the temperature.
- Charge the reaction vessel with a measured amount of 1,1,2-trichloroethane.
- Purge the system with an inert gas to remove any oxygen, which can inhibit free-radical reactions.
- Start the cooling system and bring the reactor contents to the desired temperature (e.g., 20-40°C).
- Turn on the UV lamp and position it to irradiate the reaction mixture.
- Slowly bubble chlorine gas into the reaction mixture at a controlled rate using a gas flow meter. The molar ratio of 1,1,2-trichloroethane to chlorine should be carefully controlled.
- Monitor the reaction temperature and adjust the cooling and/or the chlorine flow rate to maintain the desired temperature.
- Periodically take samples from the reaction mixture for analysis by Gas Chromatography (GC) to monitor the conversion of 1,1,2-trichloroethane and the formation of products and byproducts.
- Once the desired conversion is reached, stop the chlorine flow and turn off the UV lamp.
- Purge the system with an inert gas to remove any unreacted chlorine.
- The crude product can then be purified by distillation to separate the tetrachloroethane isomers from unreacted starting material and other byproducts.

## Visualizations

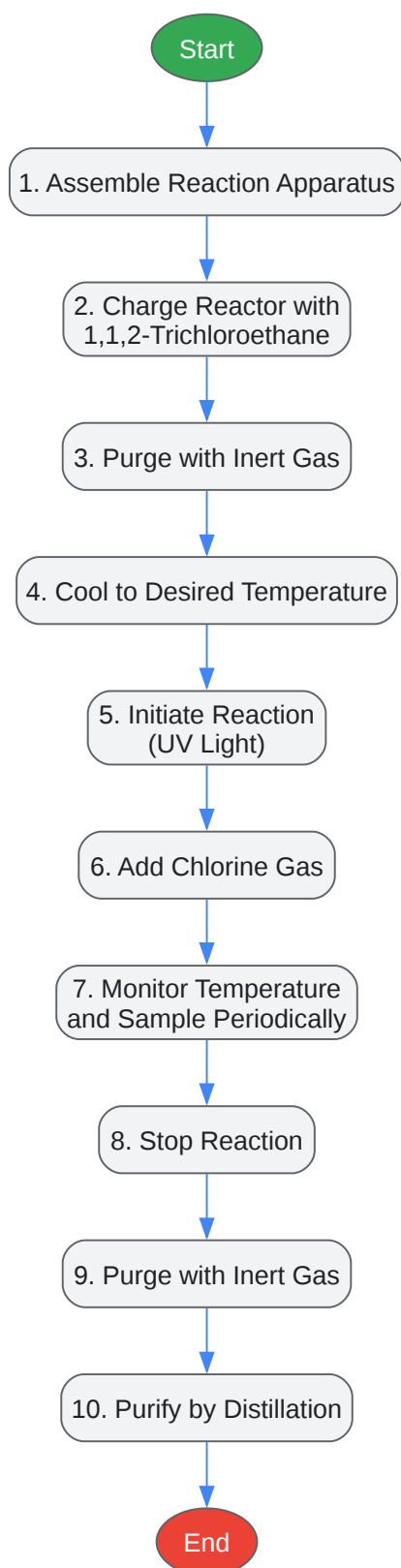
### Diagram of the Free-Radical Chlorination Pathway



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Caption: Free-radical chlorination pathway of 1,1,2-trichloroethane.

## Experimental Workflow Diagram

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Caption: A typical experimental workflow for the chlorination of 1,1,2-trichloroethane.

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